molecular formula C6H9N3 B1386606 (1S)-1-(Pyrimidin-5-YL)ethan-1-amine CAS No. 66007-71-4

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine

Cat. No.: B1386606
CAS No.: 66007-71-4
M. Wt: 123.16 g/mol
InChI Key: GWCPZMRPJBYIFM-YFKPBYRVSA-N
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Description

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine is a chiral amine featuring a pyrimidine ring substituted at the 5-position with an ethylamine group. Its molecular formula is C₆H₉N₃ (molecular weight: 123.16 g/mol) and CAS number 66007-71-4 . The (S)-configuration confers stereochemical specificity, making it relevant in drug discovery, particularly for kinase inhibitors like avapritinib (Figure 59 in ). The compound is available as a hydrochloride salt, though commercial availability has been discontinued in some formulations .

Properties

IUPAC Name

(1S)-1-pyrimidin-5-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCPZMRPJBYIFM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(Pyrimidin-5-YL)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrimidine and an appropriate chiral amine.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.

    Catalysts and Reagents: Commonly used catalysts include transition metal complexes, while reagents such as reducing agents or protecting groups may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and concentration to maximize yield and purity.

    Purification Techniques: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxo Derivatives: Resulting from oxidation reactions.

    Amine Derivatives: Produced through reduction reactions.

    Substituted Pyrimidines: Formed via nucleophilic substitution reactions.

Scientific Research Applications

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (1S)-1-(Pyrimidin-5-YL)ethan-1-amine exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or signaling processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between (1S)-1-(Pyrimidin-5-YL)ethan-1-amine and its analogs:

Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Position Functional Groups Key Properties Applications/Notes
This compound 66007-71-4 C₆H₉N₃ 123.16 Pyrimidin-5-yl Chiral amine High stereochemical purity (95%) Kinase inhibitor intermediates
(1R)-1-(Pyrimidin-5-YL)ethan-1-amine 179601-39-9 C₆H₉N₃ 123.16 Pyrimidin-5-yl Enantiomer of (1S)-form Similar purity (95%); distinct bioactivity Potential divergent pharmacological effects
1-(Pyrimidin-5-YL)ethanamine (racemic) 179323-61-6 C₆H₉N₃ 123.16 Pyrimidin-5-yl Racemic mixture Broader synthetic utility Less selective in biological assays
1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine 1538757-63-9 C₇H₈F₃N₃ 191.15 Pyrimidin-5-yl + CF₃ Lipophilic, electron-withdrawing pKa 7.86; density 1.303 g/cm³ Enhanced membrane permeability
1-[4-(Pyrimidin-5-YL)phenyl]ethan-1-amine 1250290-30-2 C₁₂H₁₃N₃ 199.26 Phenyl-pyrimidin-5-yl Aromatic extension Higher MW; room-temperature stability Scaffold for extended binding interactions
2-(Pyrimidin-4-YL)ethan-1-amine 857151-95-2 C₆H₉N₃ 123.16 Pyrimidin-4-yl Ethylamine chain Altered electronic profile Divergent target selectivity

Key Differences and Implications

Stereochemistry : The (1S) and (1R) enantiomers exhibit identical physicochemical properties but divergent biological activities. For example, the (S)-form is integral to avapritinib’s structure, a kinase inhibitor targeting KIT and PDGFRA mutations . Enantiomeric purity (95%) is critical for therapeutic efficacy .

Substituent Effects: Trifluoromethyl Group: The CF₃-substituted analog (CAS 1538757-63-9) increases lipophilicity (logP) and metabolic stability, enhancing pharmacokinetics . Its hydrochloride salt (CAS 1948237-01-1) further improves solubility .

Positional Isomerism : Moving the pyrimidine substituent from the 5- to 4- or 2-position (e.g., 2-(Pyrimidin-4-YL)ethan-1-amine) alters electronic distribution, affecting hydrogen-bonding capacity and target selectivity .

Research and Patent Trends

Pyrimidine-based amines are prominent in kinase inhibitor patents, exemplified by avapritinib (Figure 59) and selumetinib (Figure 60). The (S)-configuration is frequently prioritized for optimized binding to ATP pockets in kinases. Recent patents focus on crystalline forms (e.g., WO2020210669A1) and salt formulations to enhance bioavailability .

Biological Activity

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine, a compound characterized by its unique stereochemistry and the presence of a pyrimidine ring, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant findings from various studies.

Chemical Structure and Properties

Molecular Formula: C6H8N2
Molecular Weight: 124.14 g/mol
CAS Number: 66007-71-4

The compound's structure features a pyrimidine ring attached to an ethanamine moiety, which is crucial for its biological interactions. The specific stereochemistry at the first carbon atom significantly influences its reactivity and interactions with biological targets.

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate several biochemical pathways, leading to alterations in cellular functions and signaling processes. Key mechanisms include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding: It can bind to specific receptors, influencing cellular signaling cascades that are critical for various physiological processes.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits biological activity:

Antimicrobial Activity

Research indicates that compounds with similar pyrimidine structures possess significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown promising results against various bacterial strains, suggesting that this compound could exhibit similar effects .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
(1R)-1-(Pyrimidin-5-YL)ethan-1-aminePotential enzyme inhibitor; ongoing research
2-(Pyrimidin-5-YL)ethan-1-amineExhibits antimicrobial activity
(1S)-1-(Pyrimidin-4-YL)ethan-1-amineSimilar structural properties; varied activity

The comparison with similar compounds showcases the unique position of this compound in terms of its stereochemistry and potential interactions with biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidine derivatives:

  • Antimicrobial Studies: A study evaluating various pyrimidine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and E. coli ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .
  • Anticancer Research: Another investigation into pyrimidine-based compounds revealed that some derivatives showed better growth inhibition in cancer cell lines compared to standard treatments like 5-Fluorouracil, emphasizing the potential of these compounds in cancer therapy .
  • Enzyme Inhibition Studies: Ongoing research into enzyme inhibitors derived from pyrimidines suggests that this compound could serve as a lead compound for developing new therapeutic agents targeting specific enzymes involved in disease processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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